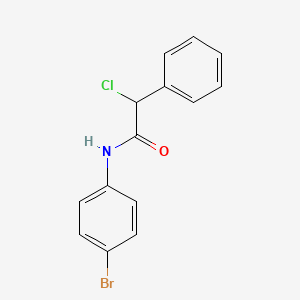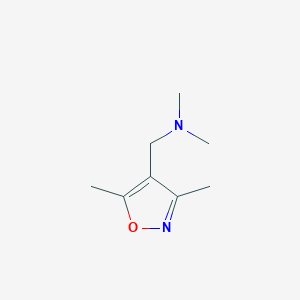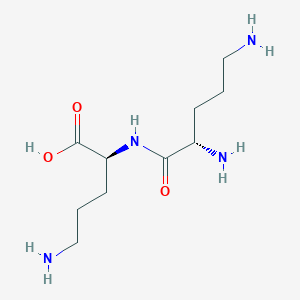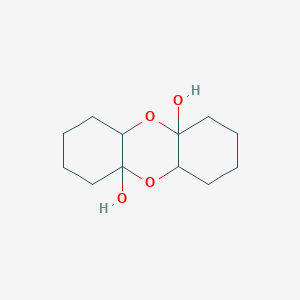
(2-Chloro-6-methyl-quinolin-3-ylmethyl)-thiophen-2-ylmethyl-amine
Descripción general
Descripción
“(2-Chloro-6-methyl-quinolin-3-ylmethyl)-thiophen-2-ylmethyl-amine” is a chemical compound with the molecular formula C16H15ClN2S . It has a molecular weight of 302.8 g/mol . The IUPAC name for this compound is N - [ (2-chloro-6-methylquinolin-3-yl)methyl]-1-thiophen-2-ylmethanamine .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a combination of a quinoline ring and a thiophene ring . The compound is close to being planar . In the crystal, molecules are linked by O-H⋯O hydrogen bonds, generating C (2) chains, and weak C-H⋯π interactions and aromatic π-π stacking interactions help to consolidate the structure .Physical And Chemical Properties Analysis
This compound has a number of computed properties. It has a XLogP3-AA value of 4.1, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has four rotatable bonds . Its exact mass and monoisotopic mass are both 302.0644474 g/mol . The topological polar surface area is 53.2 Ų . The compound has 20 heavy atoms .Aplicaciones Científicas De Investigación
Immune Response Modifiers
Quinoline derivatives like imiquimod, a class of non-nucleoside imidazoquinolinamines, have been identified as potent immune response modifiers. These compounds activate the immune system through the localized induction of cytokines such as IFN-α, -β, and a number of endogenous interleukins. The mechanism of action remains partially unexplored, but in vivo studies have shown their efficacy in immunoregulatory, antiviral, antiproliferative, and antitumor activities. These characteristics suggest the potential of quinoline derivatives as topical agents for various cutaneous diseases, highlighting their versatility beyond traditional therapeutic uses (Syed, 2001).
Corrosion Inhibitors
Quinoline compounds have been identified as effective anticorrosive materials due to their high electron density and ability to form stable chelating complexes with surface metallic atoms through coordination bonding. Their derivatives containing polar substituents like hydroxyl, methoxy, amino, and nitro groups have shown significant effectiveness against metallic corrosion, indicating their industrial application potential beyond biomedical uses (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Materials
The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These derivatives are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their electroluminescent properties make them suitable for various applications, including organic light-emitting diodes (OLEDs), highlighting their role in the development of advanced material sciences (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Green Chemistry Approaches
Efforts have been made to develop greener, non-toxic, environment-friendly methods in synthesizing quinoline scaffolds. The focus on green chemistry approaches aims to eliminate the use of hazardous chemicals, solvents, and catalysts, promoting sustainable practices in chemical synthesis. These advancements emphasize the commitment to reducing the environmental impact while exploring the vast potential of quinoline derivatives in various applications (Nainwal et al., 2019).
Propiedades
IUPAC Name |
N-[(2-chloro-6-methylquinolin-3-yl)methyl]-1-thiophen-2-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2S/c1-11-4-5-15-12(7-11)8-13(16(17)19-15)9-18-10-14-3-2-6-20-14/h2-8,18H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCJGGGIXJYIIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)CNCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347005 | |
| Record name | 1-(2-Chloro-6-methyl-3-quinolinyl)-N-(2-thienylmethyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
603098-13-1 | |
| Record name | 1-(2-Chloro-6-methyl-3-quinolinyl)-N-(2-thienylmethyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(R)-tert-butyl 3-(7-(2-(cyclopropylmethoxy)-6-((4-methoxybenzyl)oxy)phenyl)-2-oxo-2,4-dihydro-1H-pyrido[2,3-d][1,3]oxazin-5-yl)piperidine-1-carboxylate](/img/structure/B3146496.png)
![2-[1-(2-Amino-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B3146497.png)


![Thieno[2,3-c]pyridine-5-carboxylic acid](/img/structure/B3146526.png)
![Thieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B3146527.png)

![8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B3146543.png)
![9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one](/img/structure/B3146550.png)
![2-Fluoro-N-(2-methoxy-ethyl)-N-[5-(4-methoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-benzamide](/img/structure/B3146553.png)

![(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine](/img/structure/B3146564.png)